1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a phenylethyl group, a benzo[d]imidazole group, and a pyrrolidin-2-one group . These groups are common in many biologically active compounds and could potentially confer interesting properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the imidazole ring is a versatile moiety that can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .Scientific Research Applications
Organic Light-Emitting Devices (OLEDs) and Electroluminescence
Research into compounds structurally related to 1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has demonstrated potential applications in the development of organic light-emitting devices (OLEDs). Dobrikov et al. (2011) synthesized low-molecular-weight compounds, revealing their applicability in creating color electroluminescent structures due to their photophysical properties in solution and polymer films, making them suitable for single-layer OLEDs with specific emission maxima (Dobrikov, Aleksandrova, & Dobrikov, 2011).
Catalysis in Organic Synthesis
Li et al. (2018) described the synthesis of new phosphine-free RuII-NNN pincer complexes that catalyze the condensation of benzyl alcohol and benzene-1,2-diamine to 2-phenyl-1H-benzo[d]imidazole, demonstrating the compound's potential as a catalyst in the synthesis of 1H-benzo[d]imidazole derivatives from alcohols without the need for an oxidant or stoichiometric amounts of inorganic base (Li et al., 2018).
Antimicrobial Agents
Compounds bearing the benzimidazole moiety, similar to the one , have been explored for their antimicrobial properties. Desai et al. (2015) synthesized a new series of compounds for antimicrobial application, showing potent activity against various microorganisms, underlining the potential of benzimidazole derivatives in developing new antimicrobial agents (Desai et al., 2015).
Synthesis of Spiroxindole Derivatives
Poomathi et al. (2015) reported on the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reactions. These compounds, due to their structural complexity and potential biological activity, highlight the versatility of benzimidazole-containing compounds in synthesizing novel organic molecules (Poomathi et al., 2015).
Mechanism of Action
The mechanism of action would depend on the biological or chemical context in which this compound is used. Many compounds with similar structures exhibit diverse biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-19(21-12-6-3-7-13-21)29-24-15-9-8-14-23(24)27-26(29)22-16-25(30)28(18-22)17-20-10-4-2-5-11-20/h2-15,19,22H,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXMSKIPGRGXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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